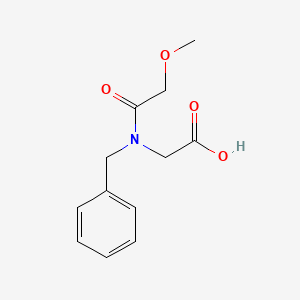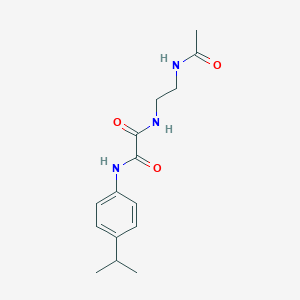![molecular formula C18H14F6N2O2 B6636010 N'-[3,5-bis(trifluoromethyl)phenyl]-N-(2-phenylethyl)oxamide](/img/structure/B6636010.png)
N'-[3,5-bis(trifluoromethyl)phenyl]-N-(2-phenylethyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3,5-bis(trifluoromethyl)phenyl]-N-(2-phenylethyl)oxamide, commonly known as BTF, is a novel compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. BTF is a white crystalline powder that has a molecular weight of 417.4 g/mol and a melting point of 180-182°C.
Mécanisme D'action
The mechanism of action of BTF is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and survival. BTF has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. It has also been found to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
BTF has been shown to have a number of biochemical and physiological effects. In addition to its antitumor and antibacterial activity, BTF has been found to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the elimination of cancer cells. BTF has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BTF for lab experiments is its high potency and selectivity. BTF has been found to be effective at low concentrations, making it a cost-effective compound for use in experiments. Additionally, BTF has been shown to be selective for cancer cells, with minimal toxicity to normal cells, which is an important consideration for the development of new cancer therapies.
One limitation of BTF is its limited solubility in water, which can make it difficult to work with in certain experiments. However, this can be overcome by using appropriate solvents or by modifying the compound to improve its solubility.
Orientations Futures
There are several future directions for research on BTF. One area of interest is the development of new cancer therapies based on BTF. Further studies are needed to elucidate the mechanism of action of BTF and to identify potential targets for drug development. Additionally, studies are needed to evaluate the safety and efficacy of BTF in animal models and in clinical trials.
Another area of interest is the development of new antibiotics based on BTF. Further studies are needed to determine the spectrum of activity of BTF against different bacterial and fungal strains and to evaluate its safety and efficacy in animal models and in clinical trials.
Finally, BTF has potential applications in material science, where it can be used as a building block for the synthesis of new materials with unique properties. Further studies are needed to explore the potential applications of BTF in this field.
Méthodes De Synthèse
The synthesis of BTF is a multi-step process that involves the reaction of 3,5-bis(trifluoromethyl)benzene with 2-phenylethylamine in the presence of a catalyst to form the intermediate product, 3,5-bis(trifluoromethyl)phenyl-2-phenylethylamine. This intermediate product is then reacted with oxalyl chloride to yield the final product, N-[3,5-bis(trifluoromethyl)phenyl]-N-(2-phenylethyl)oxamide. The yield of this reaction is generally high, and the purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
BTF has a wide range of potential applications in scientific research. One of the most promising applications is in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. BTF has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. It has also been found to be effective against drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.
In addition to its antitumor activity, BTF has also been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. Furthermore, BTF has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N'-[3,5-bis(trifluoromethyl)phenyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F6N2O2/c19-17(20,21)12-8-13(18(22,23)24)10-14(9-12)26-16(28)15(27)25-7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDFEQDIMWDYOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B6635933.png)
![1-[(4-methoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B6635938.png)
![2-chloro-1-(3-methyl-5,7-dihydro-4H-[1,2]oxazolo[5,4-c]pyridin-6-yl)ethanone](/img/structure/B6635942.png)
![2-chloro-N-[2-[1-(4-methylphenyl)sulfonylindol-6-yl]ethyl]acetamide](/img/structure/B6635950.png)
![1-[1-(2-Methoxyethylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635957.png)
![1-[1-(Benzylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635964.png)


![1-[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635999.png)
![5-Oxo-1-[1-(2-phenylacetyl)piperidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B6636008.png)

![2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid](/img/structure/B6636031.png)
![3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B6636039.png)
![N-[2-(furan-2-carbonylamino)ethyl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide](/img/structure/B6636044.png)